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molecular formula C10H12O B8720533 4,4a,5,6-Tetrahydro-2(3H)-naphthalenone CAS No. 34545-87-4

4,4a,5,6-Tetrahydro-2(3H)-naphthalenone

Cat. No. B8720533
M. Wt: 148.20 g/mol
InChI Key: DXIKCYRJHPXRGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04889947

Procedure details

This material is prepared according to the procedure for Preparation 3 wherein 2-methoxy-2-methylchroman is substituted for 6-methyl-2-methoxy-2-methylchroman.
Name
2-methoxy-2-methylchroman
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
6-methyl-2-methoxy-2-methylchroman
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CO[C:3]1([CH3:13])[CH2:12][CH2:11][C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[O:4]1.CC1C=C2C(=CC=1)OC(OC)(C)CC2>>[CH:13]1[C:3](=[O:4])[CH2:12][CH2:11][CH:10]2[C:5]=1[CH:6]=[CH:7][CH2:8][CH2:9]2

Inputs

Step One
Name
2-methoxy-2-methylchroman
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1(OC2=CC=CC=C2CC1)C
Step Two
Name
6-methyl-2-methoxy-2-methylchroman
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=C2CCC(OC2=CC1)(C)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This material is prepared

Outcomes

Product
Name
Type
Smiles
C=1C(CCC2CCC=CC12)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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